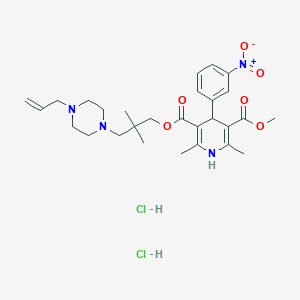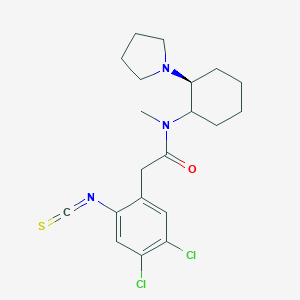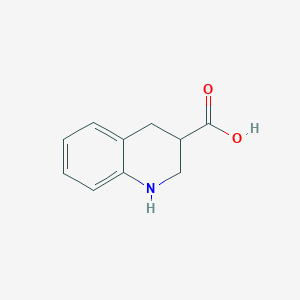
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine, also known as CDP-1, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of amphetamine and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine is complex and not fully understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine may also act as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity in rodents, enhance learning and memory, and improve mood. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has also been shown to have anxiolytic and anti-depressant effects, which could have significant implications for the treatment of mental health disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine for use in lab experiments is its potent and selective effects on dopamine and norepinephrine release. This makes it an excellent tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine in lab experiments is limited by its potential for toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are many potential future directions for research on N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine. One area of interest is the development of new derivatives of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine that have improved potency and selectivity for dopamine and norepinephrine release. Another area of interest is the exploration of the potential therapeutic effects of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine in the treatment of neurological and mental health disorders. Finally, further research is needed to fully understand the mechanism of action of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine and its potential for toxicity.
Métodos De Síntesis
The synthesis of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine involves the reaction of 5-chloro-2,2-dimethyl-1-phenyl-pentan-1-one with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been shown to have a potent effect on the release of dopamine and norepinephrine in the brain, which could have significant implications for the treatment of neurological disorders such as Parkinson's disease and depression.
Propiedades
Número CAS |
123529-03-3 |
|---|---|
Nombre del producto |
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine |
Fórmula molecular |
C16H24ClN |
Peso molecular |
265.82 g/mol |
Nombre IUPAC |
5-chloro-2,2-dimethyl-1-phenyl-N-propan-2-ylpentan-1-imine |
InChI |
InChI=1S/C16H24ClN/c1-13(2)18-15(14-9-6-5-7-10-14)16(3,4)11-8-12-17/h5-7,9-10,13H,8,11-12H2,1-4H3 |
Clave InChI |
JWXDOABQNLEIRF-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(C1=CC=CC=C1)C(C)(C)CCCCl |
SMILES canónico |
CC(C)N=C(C1=CC=CC=C1)C(C)(C)CCCCl |
Sinónimos |
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



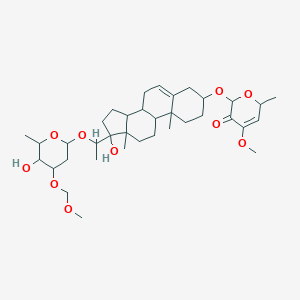
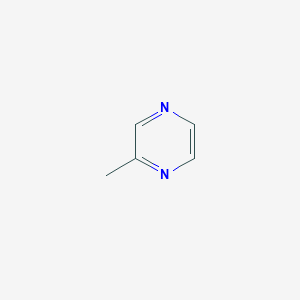
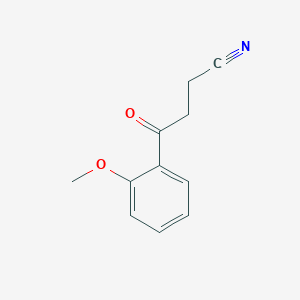
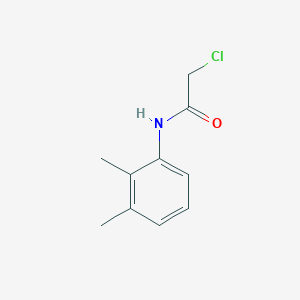
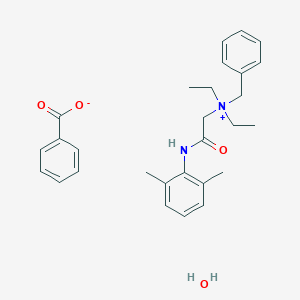

![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
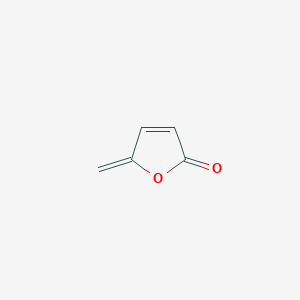
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
